Dimethylvinphos
Overview
Description
Dimethylvinphos is an organophosphate insecticide known for its effectiveness in controlling pests in agricultural settings, particularly in rice crops . It is chemically identified as phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester . This compound is recognized for its potent acetylcholinesterase inhibitory activity, making it a valuable tool in pest management .
Mechanism of Action
Dimethylvinphos, also known as (Z)-DIMETHYLVINPHOS, is an organophosphate insecticide . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter, into choline and acetic acid .
Mode of Action
This compound acts as an acetylcholinesterase (AChE) inhibitor . By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of the neurons, which can lead to a variety of symptoms, including muscle weakness, paralysis, and even death .
Biochemical Pathways
This compound affects the cholinergic pathway . By inhibiting AChE, it disrupts the normal functioning of this pathway, leading to an overstimulation of the neurons. The downstream effects include excessive salivation, tearing, urination, defecation, gastrointestinal upset, and respiratory distress .
Pharmacokinetics
It is expected to be metabolized in the liver and excreted in the urine .
Result of Action
The inhibition of AChE by this compound leads to an overstimulation of the neurons. This can result in a range of symptoms, from mild (e.g., salivation, tearing) to severe (e.g., respiratory distress, paralysis, death) .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its mobility in the environment can affect its bioavailability and therefore its efficacy . .
Biochemical Analysis
Biochemical Properties
Dimethylvinphos interacts with various enzymes and proteins within biochemical reactions. It is known to interfere with the action of the enzyme acetylcholinesterase , which plays a crucial role in nerve function by breaking down acetylcholine into choline and acetic acid . The interaction between this compound and acetylcholinesterase can disrupt normal biochemical processes, leading to the insecticidal properties of the compound .
Cellular Effects
The effects of this compound on cells and cellular processes are largely due to its interference with acetylcholinesterase . By inhibiting this enzyme, this compound can disrupt normal cell signaling pathways, potentially affecting gene expression and cellular metabolism . The specific cellular effects of this compound may vary depending on the type of cell and the concentration of the compound.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly acetylcholinesterase . By binding to this enzyme, this compound can inhibit its activity, leading to an accumulation of acetylcholine in the synaptic cleft . This can disrupt normal nerve function, leading to the insecticidal effects of the compound .
Metabolic Pathways
This compound is metabolized via oxidative and glutathione S-alkyltransferase mediated demethylation to desmethyl this compound, which is hydrolyzed to 2,2’,4’-trichloroacetophenone . This metabolic pathway involves various enzymes and cofactors, and could potentially affect metabolic flux or metabolite levels .
Preparation Methods
Dimethylvinphos can be synthesized through a series of chemical reactions involving the chlorination of specific aromatic compounds followed by phosphorylation. The synthetic route typically involves the reaction of 2,4-dichlorophenylacetic acid with thionyl chloride to form 2,4-dichlorophenylacetyl chloride. This intermediate is then reacted with dimethyl phosphite in the presence of a base to yield this compound . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
Dimethylvinphos undergoes several types of chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, bases such as sodium hydroxide for hydrolysis, and nucleophiles like amines for substitution reactions . The major products formed from these reactions are typically less toxic metabolites that are easier to handle and dispose of .
Scientific Research Applications
Dimethylvinphos has been extensively studied for its applications in various fields:
Comparison with Similar Compounds
Dimethylvinphos is similar to other organophosphate insecticides such as chlorfenvinphos and tetrachlorvinphos . it is unique in its specific chemical structure, which includes a 2,4-dichloro substitution pattern on the phenylvinyl moiety . This structural difference contributes to its distinct metabolic pathway and degradation products . Similar compounds include:
Chlorfenvinphos: Another organophosphate insecticide with a similar mode of action but different substitution patterns.
Tetrachlorvinphos: Shares a similar chemical backbone but has additional chlorine atoms, affecting its toxicity and environmental persistence.
This compound stands out due to its high efficacy in pest control and its relatively rapid degradation in the environment compared to some of its analogues .
Properties
IUPAC Name |
[(Z)-2-chloro-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3O4P/c1-15-18(14,16-2)17-10(6-11)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3/b10-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGNQELHULIMSJ-POHAHGRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COP(=O)(OC)O/C(=C\Cl)/C1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871867 | |
Record name | (Z)-Dimethylvinphos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2274-67-1, 67628-93-7 | |
Record name | Dimethylvinphos | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002274671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethylvinphos, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067628937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Z)-Dimethylvinphos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.978 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Phosphoric acid, (1Z)-2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYLVINPHOS, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GK4YX4B7PA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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